molecular formula C20H21FN2O4 B2363472 N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942010-95-9

N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2363472
CAS No.: 942010-95-9
M. Wt: 372.396
InChI Key: PBNDKAXAQDSHLO-UHFFFAOYSA-N
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Description

Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . They have shown potential anticancer activity .


Synthesis Analysis

Benzodioxole derivatives have been synthesized through a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .


Molecular Structure Analysis

The molecular structure of benzodioxole derivatives has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Chemical Reactions Analysis

Benzodioxole derivatives have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .


Physical and Chemical Properties Analysis

The physical properties of dioxole functionalized metal–organic frameworks (MOFs) have been reported .

Scientific Research Applications

Synthesis and Structural Characterization

  • A variety of benzene-carboxamide derivatives, including those with morpholinoethyl and fluorophenyl components, have been synthesized and characterized for their structural properties. These compounds have demonstrated effectiveness in inhibiting cancer cell proliferation (Kelly et al., 2007).

Antitumor Activity

  • Several studies have highlighted the antitumor activity of compounds similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds show distinct inhibition of cancer cell proliferation, indicating potential applications in cancer research and therapy (Lu et al., 2017), (Hao et al., 2017), (Ji et al., 2018).

Antimicrobial Activity

  • Research on 1,2,4-triazole derivatives, which include morpholinoethyl and fluorophenyl components, suggests these compounds have potential as antimicrobial agents. Studies have shown these compounds to exhibit good to moderate antimicrobial activity, suggesting their application in battling microbial infections (Sahin et al., 2012).

Biochemical Studies

  • Other studies involving similar compounds have focused on understanding their biochemical properties, such as interactions with lipid bilayer surfaces and the control of redox reactions. This research provides insights into the potential biochemical applications of these compounds (Alakoskela & Kinnunen, 2001).

Potential in Fluorescent Probes

  • Benzoxazole derivatives, which share structural similarities with this compound, have been studied for their applicability in developing fluorescent probes. These compounds are sensitive to pH changes and can be used in designing pH-sensitive fluorescence switches (Tanaka et al., 2001).

Applications in Neuroscience

  • Similar compounds have been used in neuroscience, particularly in studying serotonin receptors in the living brain, offering insights into their potential applications in neurological research (Kepe et al., 2006).

Mechanism of Action

Carboxamide containing compounds showed anticancer activity. They reduced Hep3B secretions of α-fetoprotein (α-FP) and induced arrest in the G2-M phase .

Safety and Hazards

While benzodioxole derivatives have shown potential anticancer activity, they may cause major side effects .

Future Directions

The development and discovery of novel anticancer medications remain extremely important due to various factors. These factors include treatments that may cause major side effects or can be rather expensive .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c21-16-4-1-14(2-5-16)17(23-7-9-25-10-8-23)12-22-20(24)15-3-6-18-19(11-15)27-13-26-18/h1-6,11,17H,7-10,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNDKAXAQDSHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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